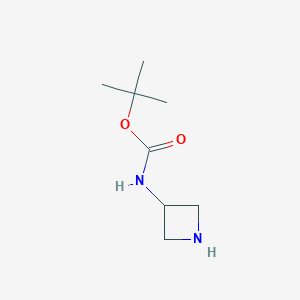
tert-Butyl azetidin-3-ylcarbamate
Cat. No. B109299
Key on ui cas rn:
91188-13-5
M. Wt: 172.22 g/mol
InChI Key: NEMXVXVJGXZDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07625909B2
Procedure details


A solution of 1,1-dimethylethyl [1-(diphenylmethyl)-3-azetidinyl]carbamate in MeOH (10 mL) was treated with of 4.0 N HCl/dioxane (1 mL) and then reacted overnight with hydrogen gas at 50 psi. The reaction mixture was then filtered through a pad of Celite, concentrated and the crude residue was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
C1(C(C2C=CC=CC=2)[N:8]2[CH2:11][CH:10]([NH:12][C:13](=[O:19])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16])[CH2:9]2)C=CC=CC=1.Cl.O1CCOCC1.[H][H]>CO>[NH:8]1[CH2:11][CH:10]([NH:12][C:13](=[O:19])[O:14][C:15]([CH3:17])([CH3:16])[CH3:18])[CH2:9]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(N1CC(C1)NC(OC(C)(C)C)=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl.O1CCOCC1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was then filtered through a pad of Celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude residue was used without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1CC(C1)NC(OC(C)(C)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
